molecular formula C23H24N2O3 B5778899 3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B5778899
M. Wt: 376.4 g/mol
InChI Key: AIYCVZLHCIFLKB-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a quinazoline core with cyclohexyl and 4-methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the cyclohexyl and 4-methylphenyl groups through a series of substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

3-Cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with tailored properties.

Biology

The compound exhibits promising biological activities:

  • Antimicrobial Activity: Evaluated against various bacterial strains using the Agar well diffusion method. The results showed moderate to high inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.
StrainInhibition Zone (mm)MIC (mg/mL)Comparison
Staphylococcus aureus10 - 1275 - 80Moderate activity vs. ampicillin
Escherichia coli1565Comparable to standard drugs
Candida albicans1180More effective than ampicillin

These results indicate its potential as an antimicrobial agent .

Medicine

Research is ongoing to explore its therapeutic potential:

  • Anticancer Properties: The compound is being studied for its ability to inhibit enzymes involved in cancer cell proliferation.
  • Mechanism of Action: It interacts with specific molecular targets like bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial replication .

Industry

In industrial applications, the compound is utilized in developing advanced materials:

  • Polymers and Coatings: Its unique properties make it suitable for creating materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted evaluated the antimicrobial efficacy of various quinazoline derivatives, including our compound. The findings indicated that derivatives with similar structures exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Research

Another research focused on the anticancer potential of quinazoline derivatives demonstrated that compounds similar to this compound displayed significant inhibition of cancer cell lines in vitro. The mechanisms involved were linked to the modulation of critical signaling pathways in cancer cells .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents, leading to variations in their properties and applications.

    Cyclohexyl derivatives: Compounds with a cyclohexyl group exhibit different chemical and physical properties compared to those with other substituents.

    4-methylphenyl derivatives: These compounds have a 4-methylphenyl group, which can influence their reactivity and biological activity.

Uniqueness

3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

3-Cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinazoline core substituted with cyclohexyl and 4-methylphenyl groups. Its chemical formula is C23H24N2O3C_{23}H_{24}N_{2}O_{3}, and it has been characterized using various spectroscopic methods including IR, NMR, and mass spectrometry.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound exhibits potential as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Agar well diffusion method was employed to assess its activity.

Summary of Antimicrobial Activity

Strain Inhibition Zone (mm) MIC (mg/mL) Comparison
Staphylococcus aureus10 - 1275 - 80Moderate activity vs. ampicillin
Escherichia coli1565Comparable to standard drugs
Candida albicans1180More effective than ampicillin

Among the tested compounds, those with triazole moieties showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating a promising spectrum of antimicrobial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal cancer) and HepG-2 (liver cancer).

Summary of Cytotoxicity Data

Cell Line IC50 (µM) Comparison
HCT-1160.052 - 0.084Superior to cabozantinib
HepG-2Higher sensitivityLess active compared to HCT-116

The structure-activity relationship studies indicated that modifications at the 1- and 3-positions of the quinazoline ring significantly influence anticancer activity. Compounds with trifluoromethyl substitutions exhibited increased binding affinity to DNA, enhancing their cytotoxic effects .

Case Studies

  • Study on Antimicrobial Properties : A study published in June 2022 reported the synthesis of quinazoline derivatives, including the target compound, which showed broad-spectrum antimicrobial activity. Compounds were tested against multiple bacterial strains, revealing moderate to high efficacy compared to standard antibiotics .
  • Cytotoxicity Evaluation : Research conducted in January 2023 assessed the cytotoxicity of novel quinazoline derivatives against colorectal cancer cells. The study highlighted that specific structural modifications could enhance the therapeutic potential of these compounds .

Properties

IUPAC Name

3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-16-11-13-17(14-12-16)21(26)15-24-20-10-6-5-9-19(20)22(27)25(23(24)28)18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYCVZLHCIFLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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